A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Scaffolds for Novel Therapeutics
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (CAS No. 955401-82-8) is a heterocyclic compound that merges two key structural motifs of interest in medicinal chemistry: the saturated oxane (tetrahydropyran) ring and the aromatic 1,3-oxazole-4-carboxylic acid core. The oxazole core is a versatile building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents[1]. The tetrahydropyran ring is a prevalent scaffold in many bioactive molecules, often enhancing aqueous solubility and providing a stable, three-dimensional structure for interaction with biological targets[2]. The combination of these fragments presents a molecule with potential for nuanced physicochemical properties, making it an intriguing candidate for drug discovery programs.
This guide provides a deep dive into the predicted and experimentally determinable physicochemical properties of this compound. Given the limited publicly available experimental data for this specific molecule, we will leverage data from its core structural analogs—oxazole-4-carboxylic acid and tetrahydro-2H-pyran-4-carboxylic acid—to build a robust predictive profile. Furthermore, we will provide detailed, field-proven protocols for the experimental determination of its most critical physicochemical parameters, empowering researchers to characterize this and similar novel chemical entities.
Molecular Structure and In Silico Drug-Likeness Evaluation
The first step in characterizing a potential drug candidate is to analyze its structure in the context of established principles of oral bioavailability, such as Lipinski's Rule of Five.[3][4][5][6][7] This rule of thumb, formulated by Christopher A. Lipinski, predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
-
A molecular weight (MW) under 500 daltons
-
A calculated octanol-water partition coefficient (logP) not exceeding 5[5][6]
These parameters are crucial for predicting the solubility and permeability of a compound.[3]
Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 211.20 g/mol
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 211.20 g/mol | Pass (< 500 Da) |
| Hydrogen Bond Donors | 1 (from -COOH) | Pass (≤ 5) |
| Hydrogen Bond Acceptors | 4 (2 from -COOH, 1 from oxazole O, 1 from oxazole N) | Pass (≤ 10) |
| Predicted logP (XLogP3) | ~0.5 - 1.5 (estimated) | Pass (< 5) |
| Rotatable Bonds | 2 | Pass (≤ 10 is a common extension) |
Table 1: In Silico Analysis and Lipinski's Rule of Five for 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid.
Based on this in silico analysis, 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability. Its relatively low molecular weight and moderate number of hydrogen bond donors and acceptors place it well within the chemical space of successful oral drugs.
Predicted Physicochemical Properties: A Synthesis of Analog Data
Without direct experimental data, we can construct a reliable predictive profile by examining the properties of the molecule's core components.
| Property | Oxazole-4-carboxylic Acid[8][9][10] | Tetrahydro-2H-pyran-4-carboxylic Acid[2][11][12] | Predicted Profile for 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid |
| Appearance | Pale orange to brown crystalline powder | White solid | Likely a white to off-white crystalline solid |
| Molecular Weight | 113.07 g/mol | 130.14 g/mol | 211.20 g/mol |
| Melting Point (°C) | 138 - 144 | 87 | Expected to be crystalline with a defined melting point, likely >150°C |
| Boiling Point (°C) | 289.3 (Predicted) | 114-146 (at 11 mmHg) | Expected to be high, likely >300°C (with decomposition) |
| pKa | 3.39 (Predicted for carboxylic acid) | 4.43 (Predicted for carboxylic acid) | ~3.0 - 4.0 . The electron-withdrawing nature of the oxazole ring will likely make the carboxylic acid more acidic than a simple aliphatic acid. |
| Aqueous Solubility | Soluble in methanol | 105,473 mg/L (high) | Expected to have moderate to good aqueous solubility, particularly at pH > pKa, due to the carboxylic acid and oxane oxygen. |
| logP | -0.20 (Predicted) | - (No direct value, but expected to be low) | ~0.5 - 1.5 . The lipophilic oxazole ring is balanced by the polar carboxylic acid and the hydrophilic oxane ring. |
Table 2: Comparative Physicochemical Properties of Structural Analogs and Predicted Profile.
Causality Behind Predictions:
-
pKa: The acidity of the carboxylic acid is the most critical ionization parameter. The oxazole ring is an aromatic heterocycle that is electron-withdrawing, which stabilizes the carboxylate anion upon deprotonation. This effect should result in a lower pKa (stronger acid) compared to the analogous tetrahydro-2H-pyran-4-carboxylic acid[12]. The pKa of the oxazole ring itself is very low (conjugate acid pKa is ~0.8), meaning it will not act as a base under physiological conditions[13].
-
Solubility: The presence of the carboxylic acid group will confer pH-dependent solubility. At pH values above the pKa, the molecule will exist as its carboxylate salt, which is expected to be highly water-soluble. The oxygen atom in the oxane ring can also act as a hydrogen bond acceptor, further contributing to aqueous solubility[2].
-
Lipophilicity (logP): The molecule possesses a balance of hydrophilic (carboxylic acid, oxane ether) and lipophilic (oxazole ring, hydrocarbon backbone) features. This balance is critical for drug development, as a compound must be soluble enough to be formulated and distributed in the aqueous environment of the body, yet lipophilic enough to cross cellular membranes. A predicted logP in the range of 0.5 to 1.5 is ideal for many oral drug candidates.
Experimental Determination of Key Physicochemical Properties
To move beyond prediction, rigorous experimental characterization is essential. The following section details the standard, authoritative protocols for determining solubility, pKa, and lipophilicity.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity like 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid involves a sequence of experiments where the output of one informs the next.
Caption: Experimental workflow for physicochemical characterization.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Principle: Potentiometric titration is a highly precise and common method for pKa determination.[14] A solution of the compound is titrated with a standardized strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[15][16]
Detailed Protocol:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free.
-
Accurately weigh approximately 10-20 mg of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low. The final concentration should be at least 10⁻⁴ M.[14][15]
-
To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl.[15]
-
-
Titration:
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen to eliminate dissolved CO₂.[17]
-
Begin titrating with the 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).[15]
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by the Shake-Flask Method
Principle: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[18] An excess amount of the solid compound is agitated in a specific solvent (e.g., a buffer of known pH) for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then measured.
Detailed Protocol:
-
Preparation:
-
Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to assess solubility in different physiological environments.
-
Add an excess amount of solid 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid to several vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.[19]
-
Add a precise volume of the chosen buffer to each vial.
-
-
Equilibration:
-
Seal the vials tightly and place them in a shaker bath or on a rotary shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. This is typically 24-72 hours.[19] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[20]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the aliquot through a low-binding 0.22 µm syringe filter or centrifuge at high speed to remove any remaining solid.[19]
-
Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
The measured concentration represents the equilibrium solubility at that specific pH and temperature.
-
Determination of Lipophilicity (logP) by Reverse-Phase HPLC (RP-HPLC)
Principle: The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between octanol and water, representing its lipophilicity. While the shake-flask method is the direct approach, RP-HPLC offers a rapid and reliable indirect method for logP estimation.[21][22] The method is based on the correlation between a compound's retention time on a nonpolar (e.g., C18) stationary phase and its known logP value.
Detailed Protocol:
-
System Setup:
-
Use a reverse-phase HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For logP determination, the pH of the aqueous buffer should be at least 2 units below the pKa to ensure the compound is in its neutral, un-ionized form.
-
-
Calibration:
-
Select a series of 5-7 standard compounds with well-established logP values that span the expected range of the test compound.
-
Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Plot the log(k') values against the known logP values of the standards. This should yield a linear relationship. Perform a linear regression to obtain the equation of the calibration curve (logP = m * log(k') + c).
-
-
Sample Analysis:
-
Dissolve the 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid in the mobile phase.
-
Inject the sample onto the HPLC system using the same conditions as the standards and record its retention time.
-
Calculate the log(k') for the test compound.
-
Use the calibration curve equation to calculate the logP of the test compound.
-
Conclusion: A Roadmap for Characterization
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid is a promising chemical entity that, based on in silico and analog-based analysis, exhibits favorable drug-like properties. Its compliance with Lipinski's Rule of Five, coupled with a predicted balance of solubility and lipophilicity, marks it as a strong candidate for further investigation. While predictive methods provide an invaluable starting point, the ultimate understanding of its behavior hinges on robust experimental validation. The detailed protocols provided in this guide for determining pKa, aqueous solubility, and logP offer a clear and authoritative roadmap for researchers to fully characterize this molecule. Such a thorough physicochemical profile is the bedrock upon which successful drug development is built, enabling informed decisions in lead optimization, formulation, and pharmacokinetic studies.
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